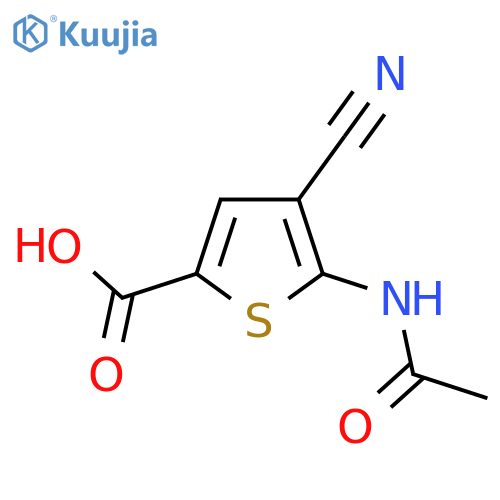Cas no 2680706-01-6 (4-Cyano-5-acetamidothiophene-2-carboxylic acid)

2680706-01-6 structure
商品名:4-Cyano-5-acetamidothiophene-2-carboxylic acid
4-Cyano-5-acetamidothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28272864
- 2680706-01-6
- 4-cyano-5-acetamidothiophene-2-carboxylic acid
- 4-Cyano-5-acetamidothiophene-2-carboxylic acid
-
- インチ: 1S/C8H6N2O3S/c1-4(11)10-7-5(3-9)2-6(14-7)8(12)13/h2H,1H3,(H,10,11)(H,12,13)
- InChIKey: KSKCLLDCXCVHSE-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=CC(C#N)=C1NC(C)=O
計算された属性
- せいみつぶんしりょう: 210.00991323g/mol
- どういたいしつりょう: 210.00991323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-Cyano-5-acetamidothiophene-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28272864-0.1g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28272864-0.05g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28272864-0.25g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28272864-0.5g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28272864-5.0g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-28272864-2.5g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28272864-10.0g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
| Enamine | EN300-28272864-1.0g |
4-cyano-5-acetamidothiophene-2-carboxylic acid |
2680706-01-6 | 95.0% | 1.0g |
$671.0 | 2025-03-19 |
4-Cyano-5-acetamidothiophene-2-carboxylic acid 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2680706-01-6 (4-Cyano-5-acetamidothiophene-2-carboxylic acid) 関連製品
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
